Cas no 408368-64-9 ((R)-4-(1-Aminoethyl)aniline hydrochloride)

(R)-4-(1-Aminoethyl)aniline hydrochloride is a chiral aromatic amine derivative used as a key intermediate in pharmaceutical synthesis and asymmetric catalysis. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The compound’s stereospecific (R)-configuration makes it valuable for producing enantiomerically pure compounds, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals. Its primary amine and aromatic functionalities allow for versatile reactivity in coupling and derivatization reactions. High purity grades ensure consistent performance in research and industrial applications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and air.
(R)-4-(1-Aminoethyl)aniline hydrochloride structure
408368-64-9 structure
Product Name:(R)-4-(1-Aminoethyl)aniline hydrochloride
CAS No:408368-64-9
MF:C8H13ClN2
MW:172.655220746994
CID:4936491
Update Time:2025-10-29

(R)-4-(1-Aminoethyl)aniline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-4-(1-Aminoethyl)aniline hydrochloride
    • (R)-4-(1-AMinoethyl)aniline xhydrochloride
    • Inchi: 1S/C8H12N2.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6H,9-10H2,1H3;1H/t6-;/m1./s1
    • InChI Key: FVOYWUSPSOLGDN-FYZOBXCZSA-N
    • SMILES: Cl.N[C@H](C)C1C=CC(=CC=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 95.4
  • Topological Polar Surface Area: 52

(R)-4-(1-Aminoethyl)aniline hydrochloride Pricemore >>

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Additional information on (R)-4-(1-Aminoethyl)aniline hydrochloride

(R)-4-(1-Aminoethyl)aniline hydrochloride (CAS No. 408368-64-9): A Comprehensive Overview

(R)-4-(1-Aminoethyl)aniline hydrochloride (CAS No. 408368-64-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-4-(1-Aminoethyl)aniline monohydrochloride, is a derivative of aniline and features an aminoethyl group with a specific (R) configuration. The presence of the chiral center imparts unique properties to the molecule, making it a valuable candidate for various applications, particularly in the development of enantiomerically pure drugs.

The chemical structure of (R)-4-(1-Aminoethyl)aniline hydrochloride consists of an aniline core with an aminoethyl side chain, where the amino group is attached to a chiral carbon atom. The hydrochloride salt form enhances its solubility and stability, making it suitable for use in aqueous solutions and biological systems. The compound's chiral nature is crucial for its biological activity, as enantiomers can exhibit different pharmacological profiles and metabolic behaviors.

Recent studies have highlighted the potential of (R)-4-(1-Aminoethyl)aniline hydrochloride in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory properties. The mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that (R)-4-(1-Aminoethyl)aniline hydrochloride could be a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, (R)-4-(1-Aminoethyl)aniline hydrochloride has shown potential in neuropharmacology. Studies have indicated that this compound can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can have implications for treating neurological disorders such as depression and anxiety. Preclinical trials have reported that administration of (R)-4-(1-Aminoethyl)aniline hydrochloride results in significant improvements in behavioral tests used to assess these conditions.

The synthesis of (R)-4-(1-Aminoethyl)aniline hydrochloride typically involves several steps, including the formation of the aniline derivative and the introduction of the chiral aminoethyl group. One common approach is to start with 4-nitrobenzaldehyde, which undergoes reduction to form 4-aminobenzaldehyde. This intermediate is then reacted with (R)-1-aminoethanol to form the desired product, followed by conversion to the hydrochloride salt. The use of chiral catalysts or resolving agents can ensure high enantiomeric purity, which is essential for pharmaceutical applications.

The physicochemical properties of (R)-4-(1-Aminoethyl)aniline hydrochloride are well-characterized and contribute to its utility in various applications. It is a white crystalline solid with a melting point ranging from 220°C to 225°C. The compound is highly soluble in water and polar organic solvents, making it easy to handle and formulate into different dosage forms. Its stability under various conditions has been extensively studied, ensuring that it remains effective during storage and use.

In terms of safety and toxicity, preclinical studies have shown that (R)-4-(1-Aminoethyl)aniline hydrochloride has a favorable safety profile. It exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, as with any new drug candidate, comprehensive safety assessments are necessary before advancing to clinical trials.

The potential applications of (R)-4-(1-Aminoethyl)aniline hydrochloride extend beyond its direct therapeutic uses. In chemical synthesis, it serves as a valuable building block for constructing more complex molecules. Its chiral center can be used to introduce additional functional groups or modify existing ones, leading to the creation of novel compounds with diverse biological activities.

In conclusion, (R)-4-(1-Aminoethyl)aniline hydrochloride (CAS No. 408368-64-9) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable candidate for developing new drugs targeting inflammatory diseases, neurological disorders, and other therapeutic areas. Ongoing research continues to uncover new applications and optimize its use in various fields.

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